molecular formula C12H15N3 B12120165 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine

3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine

Cat. No.: B12120165
M. Wt: 201.27 g/mol
InChI Key: MKKRMEOVEWYVAF-UHFFFAOYSA-N
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Description

3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a methyl group at the third position, an ethylphenyl group at the first position, and an amine group at the fifth position of the pyrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it environmentally friendly and cost-effective. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used.

Scientific Research Applications

3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its antioxidant and neuroprotective effects.

    Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it can interact with receptors in the nervous system, providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.

    1,3-dimethyl-5-pyrazolone: Used as an intermediate in the synthesis of various medicinal compounds.

Uniqueness

3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(2-ethylphenyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-3-10-6-4-5-7-11(10)15-12(13)8-9(2)14-15/h4-8H,3,13H2,1-2H3

InChI Key

MKKRMEOVEWYVAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=N2)C)N

Origin of Product

United States

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